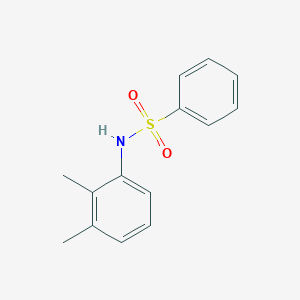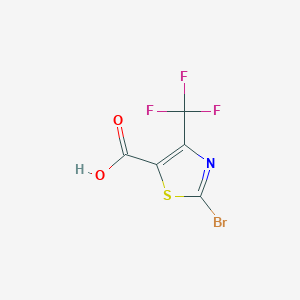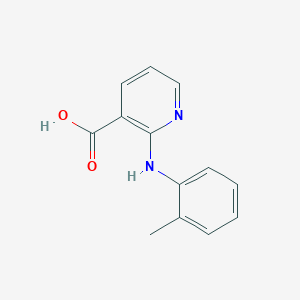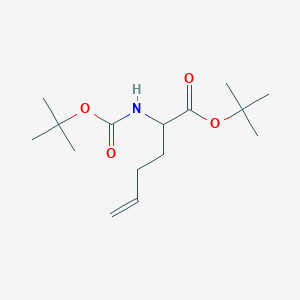
N-(2,3-dimethylphenyl)benzenesulfonamide
Overview
Description
N-(2,3-dimethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H15NO2S . It has a molecular weight of 261.33900 .
Synthesis Analysis
This compound can be synthesized by the reaction between 2,3-dimethylaniline and benzenesulfonyl chloride in aqueous basic medium . The compound can be further treated with various alkyl/aralakyl halides to yield new compounds .Molecular Structure Analysis
The molecular structure of this compound consists of two aromatic rings which are tilted relative to each other . The amino H atom is trans to one of the O atoms of the SO2 group .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with alkyl/aralakyl halides to form new compounds .Scientific Research Applications
Antibacterial and α-Glucosidase Inhibition : N-(2,3-dimethylphenyl)benzenesulfonamide derivatives have been synthesized and found to exhibit moderate to high antibacterial activity against Gram-positive and Gram-negative bacterial strains. Some derivatives also showed good inhibition of the α-glucosidase enzyme and varied cytotoxicity levels (Abbasi et al., 2016).
Structure and Potential Medicinal Applications : The structural analysis of this compound and its analogues has been conducted, revealing extensive intra- and intermolecular hydrogen bonds. These compounds are closely related to the fenamate class of nonsteroidal anti-inflammatory drugs (Siddiqui et al., 2008).
Biological Screening for Antimicrobial and Enzyme Inhibition : Synthesized N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide have been screened for antibacterial activity and enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, exhibiting moderate to good activities (Aziz‐ur‐Rehman et al., 2014).
Antitumor Activity and Molecular Docking : Certain chlorinated benzenesulfonamide derivatives have shown excellent in vitro antitumor activity. Additionally, molecular docking and Density Functional Theory (DFT) calculations have been conducted to evaluate their potential interactions with biological targets (Fahim & Shalaby, 2019).
Synthesis and Antibacterial Potential : Various N-substituted derivatives of (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide have been synthesized, displaying potent antibacterial activities and moderate enzyme inhibitory properties (Abbasi et al., 2017).
Applications in Photodynamic Therapy for Cancer : A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated their potential in photodynamic therapy for cancer treatment, owing to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2,3-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-7-6-10-14(12(11)2)15-18(16,17)13-8-4-3-5-9-13/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLUYOWIZVRQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126494-77-7 | |
| Record name | 2',3'-DIMETHYLBENZENESULFONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)



![2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B186635.png)



![2-[2-(Chloromethyl)phenyl]ethyl acetate](/img/structure/B186648.png)

![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)

